Iron(II) Trifluoromethanesulfonate

Cross-coupling Catalysis Organometallics

Problem: Generic iron salts fail in demanding cross-coupling due to Grignard-induced reduction. Solution: Fe(OTf)₂ (CAS 59163-91-6) overcomes this with weakly coordinating triflate ligands. • Grignard-resistant: maintains catalyst integrity for robust aryl chloride coupling. • Enhanced Lewis acidity: activates challenging substrates in hydrofunctionalization. • High efficiency: >91% yields in alkene reductions; effective in sulfoximine synthesis at RT. Standard purity: ≥98%. Reliable global supply for R&D and process chemistry.

Molecular Formula CHF3FeO3S
Molecular Weight 205.92 g/mol
CAS No. 59163-91-6
Cat. No. B1252563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(II) Trifluoromethanesulfonate
CAS59163-91-6
Synonymsiron(II) triflate
Molecular FormulaCHF3FeO3S
Molecular Weight205.92 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)O.[Fe]
InChIInChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7);
InChIKeyQZLVALRWETVYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(II) Trifluoromethanesulfonate (CAS 59163-91-6): A Procurement Guide for High-Performance Catalysis


Iron(II) Trifluoromethanesulfonate (iron(II) triflate, Fe(OTf)₂, CAS 59163-91-6) is an inorganic iron(II) salt characterized by the presence of two weakly coordinating triflate (CF₃SO₃⁻) counterions. Its molecular formula is C₂F₆FeO₆S₂ and its molecular weight is 353.98 g/mol [1]. It is a light gray to brown powder with a melting point >300 °C . The strong electron-withdrawing nature of the triflate ligand enhances the Lewis acidity of the Fe²⁺ metal center, a key driver of its catalytic activity [2]. It is primarily employed as a Lewis acid catalyst in a wide array of organic transformations, ranging from cross-coupling reactions to hydrofunctionalization, and is valued as an earth-abundant, cost-effective alternative to precious metal catalysts like palladium and nickel [3]. Its utility is further extended into fields such as redox flow battery development, where its electrochemical properties are harnessed [4].

Iron(II) Trifluoromethanesulfonate: Why Its Unique Properties Defeat Simple Catalyst Substitution


Simple in-class substitution of Iron(II) Trifluoromethanesulfonate with other iron salts like FeCl₂ or Fe(acac)₃ is not straightforward due to the fundamental influence of the counterion on catalytic performance. The weakly coordinating, non-nucleophilic triflate anion (CF₃SO₃⁻) significantly alters the metal center's Lewis acidity and redox behavior, leading to distinct reaction outcomes [1]. For example, in cross-coupling chemistry, Fe(OTf)₂ exhibits superior resistance to reduction by Grignard reagents compared to iron halides, a property essential for maintaining catalyst integrity and achieving high efficiency [2]. Furthermore, the triflate ligand's electron-withdrawing nature creates a more electrophilic iron center compared to chloride or acetylacetonate complexes, which can be crucial for activating specific substrates and directing selectivity in hydrofunctionalization or imination reactions [3]. Therefore, treating iron salts as interchangeable commodities overlooks critical counterion effects that dictate success in demanding synthetic applications.

Iron(II) Trifluoromethanesulfonate: A Quantitative Evidence Guide for Catalyst Selection


Enhanced Stability of Iron(II) Triflate Against Reduction in Cross-Coupling Reactions

In iron-catalyzed cross-coupling reactions employing Grignard reagents, a major challenge is the premature reduction of the Fe(II) pre-catalyst to inactive species. A direct study comparing Fe(OTf)₂ to iron(II) halides demonstrated that Fe(OTf)₂ exhibits a significantly greater resistance towards reduction by p-tolylmagnesium bromide, a common reagent [1]. This increased resistance is attributed to the weakly coordinating and non-nucleophilic nature of the triflate counterion, which prevents the formation of iron-ate complexes that readily decompose.

Cross-coupling Catalysis Organometallics

Iron(II) Triflate Exhibits a High and Unusual Fe²⁺/Fe³⁺ Redox Potential

The electronic environment created by specific ligands can dramatically alter the redox potential of the Fe²⁺/³⁺ couple. In a study of iron bis(diorganotrisulfide) complexes, the Fe(OTf)₂-derived complexes exhibited unusually high redox potentials for the Fe²⁺/³⁺ couple [1]. This is significantly higher than the standard aqueous potential for the [Fe(H₂O)₆]³⁺/²⁺ couple, which is approximately +0.77 V vs. NHE. The high potential is a consequence of the strong ligand field and the electron-withdrawing triflate environment.

Electrochemistry Coordination chemistry Redox flow battery

Superior Lewis Acidity Enables New Reactivity: The Borylation of Aryl Triflates

The enhanced Lewis acidity of iron(II) triflate, compared to other iron salts, is not just an incremental improvement; it can unlock new reaction pathways. A key example is the iron-catalyzed Miyaura borylation of aryl triflates [1]. This specific transformation was previously unreported with iron-based catalysts, highlighting the unique reactivity profile conferred by the triflate counterion. While FeCl₂ is a common catalyst for borylation of aryl chlorides, it is ineffective for aryl triflates under similar conditions.

Borylation Cross-coupling Catalysis

High Efficiency in Alkene Hydrofunctionalization and Reduction

Iron(II) triflate has been demonstrated to be a highly effective pre-catalyst for the reduction of alkenes using sodium triethylborohydride. Under optimized conditions, a wide range of mono- and trans-1,2-disubstituted alkenes were reduced in excellent yields [1]. While direct head-to-head comparisons with other iron salts in this exact system are not always available, the high yield and broad scope reported are characteristic of the reactivity enabled by the triflate ligand's ability to generate a highly active catalytic species in situ.

Hydrogenation Hydroboration Reduction

Iron(II) Trifluoromethanesulfonate: Key Procurement-Linked Research and Industrial Applications


Cross-Coupling Reactions with Grignard Reagents

Iron(II) triflate is the catalyst of choice for cross-coupling reactions involving aryl chlorides, tosylates, or triflates with aryl Grignard reagents. As established in Section 3, its resistance to reduction by Grignard species [1] makes it uniquely suited for these challenging reactions, providing higher yields and better reproducibility than iron halides. This directly impacts procurement decisions in pharmaceutical and agrochemical process chemistry, where robust and scalable C-C bond formation is paramount.

Synthesis of Bioactive Sulfoximines and Sulfilimines

The efficient imination of sulfoxides and sulfides is a critical step in preparing sulfoximines, valuable motifs in medicinal chemistry and chiral ligand design [1]. The quantitative evidence from Section 3 highlights Fe(OTf)₂'s ability to catalyze this transformation with short reaction times and good yields at room temperature, a significant improvement over earlier FeCl₂-based methods. Procurement of Fe(OTf)₂ is therefore justified for medicinal chemistry groups focused on synthesizing novel bioactive compounds containing these functional groups.

Hydrofunctionalization and Reduction of Alkenes

For research groups focused on sustainable chemistry and the functionalization of C-C multiple bonds, Fe(OTf)₂ is a key enabling reagent. As supported by evidence in Section 3, it acts as an effective pre-catalyst for the hydrosilylation, hydroboration, and reduction of alkenes and alkynes [1]. Its ability to achieve high yields in alkene reductions (91-100%) [2] using an earth-abundant metal catalyst makes it a compelling alternative to noble metal catalysts, influencing procurement for labs prioritizing green chemistry principles and cost-effectiveness.

Advanced Energy Storage: Non-Aqueous Redox Flow Batteries

Beyond its catalytic applications, Fe(OTf)₂ serves as a critical precursor for synthesizing advanced materials. The high redox potential achievable in its complexes [1] has direct implications for energy storage. Specifically, tris-bipyridine iron(II) triflate, synthesized from this precursor, has been successfully employed as the active species in a symmetric, non-aqueous redox flow battery [2]. This application demonstrates the unique value proposition of Fe(OTf)₂ for materials scientists and electrochemists developing next-generation energy storage technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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